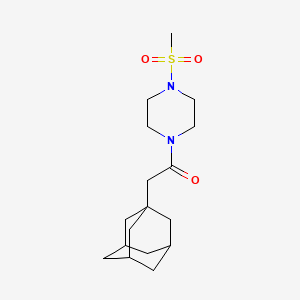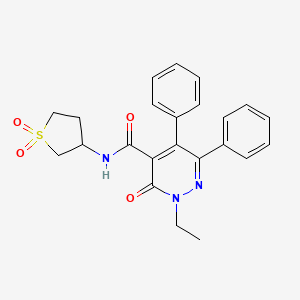
1-(allyloxy)-3-(4-bromophenyl)-2(1H)-quinoxalinone 4-oxide
Vue d'ensemble
Description
1-(allyloxy)-3-(4-bromophenyl)-2(1H)-quinoxalinone 4-oxide is a synthetic compound that has gained attention in the scientific community due to its potential for use in medicinal chemistry. This compound has been studied for its potential as an anticancer agent, as well as for its ability to inhibit certain enzymes involved in inflammation and pain. In
Applications De Recherche Scientifique
1-(allyloxy)-3-(4-bromophenyl)-2(1H)-quinoxalinone 4-oxide has been studied for its potential as an anticancer agent. Several studies have shown that this compound is able to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has also been shown to inhibit the activity of certain enzymes involved in inflammation and pain, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Mécanisme D'action
The mechanism of action of 1-(allyloxy)-3-(4-bromophenyl)-2(1H)-quinoxalinone 4-oxide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes involved in cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In addition, this compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 1-(allyloxy)-3-(4-bromophenyl)-2(1H)-quinoxalinone 4-oxide has several biochemical and physiological effects. In vitro studies have shown that this compound is able to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, this compound has also been shown to inhibit the activity of COX-2, leading to a decrease in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(allyloxy)-3-(4-bromophenyl)-2(1H)-quinoxalinone 4-oxide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. In addition, this compound has been shown to have potent anticancer and anti-inflammatory activity, making it a promising candidate for further study.
One limitation of using 1-(allyloxy)-3-(4-bromophenyl)-2(1H)-quinoxalinone 4-oxide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target this compound. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Orientations Futures
There are several future directions for research on 1-(allyloxy)-3-(4-bromophenyl)-2(1H)-quinoxalinone 4-oxide. One direction is to further explore its potential as an anticancer agent. Specifically, more studies are needed to determine its efficacy in different types of cancer and to identify the optimal dosing regimen.
Another direction is to investigate its potential as an anti-inflammatory agent. Specifically, more studies are needed to determine its efficacy in different inflammatory diseases and to identify the optimal dosing regimen.
Finally, more research is needed to fully understand the mechanism of action of 1-(allyloxy)-3-(4-bromophenyl)-2(1H)-quinoxalinone 4-oxide. Specifically, studies are needed to identify the specific enzymes and pathways that are targeted by this compound, which will help to design more targeted and effective treatments.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c1-2-11-23-20-15-6-4-3-5-14(15)19(22)16(17(20)21)12-7-9-13(18)10-8-12/h2-10H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNNSUDGWQAVBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=C(C=C3)Br)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320227 | |
| Record name | 3-(4-bromophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648732 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
371126-80-6 | |
| Record name | 3-(4-bromophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(2,5-dichlorophenoxy)butanoyl]morpholine](/img/structure/B4716581.png)

![2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4716584.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4716593.png)
![2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-chloro-4-methylphenyl)hydrazinecarboxamide](/img/structure/B4716596.png)


![3-[3-(1,3-benzodioxol-5-ylamino)-2-cyano-3-oxo-1-propen-1-yl]phenyl 4-methoxybenzoate](/img/structure/B4716624.png)
![N-[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4716631.png)
![N-(tert-butyl)-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B4716632.png)
![5-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4716646.png)
![7-(2-methoxyphenyl)-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4716660.png)
![1-[2-(4-fluorophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4716661.png)
![6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4716672.png)